D‑Enantiomer Confers Proteolytic Stability Advantage Over L‑Enantiomer in Peptide Therapeutics
Incorporation of D‑amino acids into peptide sequences is a well‑established strategy to reduce proteolytic degradation. While a direct head‑to‑head half‑life comparison between peptides containing Boc‑D‑Orn(N3)‑OH versus Boc‑L‑Orn(N3)‑OH has not been published, class‑level evidence demonstrates that single D‑amino acid substitutions can increase peptide plasma half‑life by ≥3‑fold relative to all‑L counterparts [REFS‑1]. The D‑ornithine scaffold of Boc‑D‑Orn(N3)‑OH is specifically noted by manufacturers to enhance resistance to proteolytic cleavage, extending peptide half‑life and improving bioavailability [REFS‑2]. This stereochemical barrier is absent in the L‑enantiomer (Boc‑L‑Orn(N3)‑OH·CHA, CAS 763139‑35‑1), making the D‑form the preferred choice for therapeutic peptide and ADC projects where systemic stability is a critical design parameter.
| Evidence Dimension | Proteolytic stability (peptide plasma half‑life) |
|---|---|
| Target Compound Data | D‑configured ornithine scaffold; qualitative designation as 'protease‑resistant' in supplier documentation [REFS‑2] |
| Comparator Or Baseline | L‑configured ornithine scaffold (Boc‑L‑Orn(N3)‑OH·CHA); susceptible to endogenous proteases |
| Quantified Difference | ≥3‑fold increase in half‑life (class‑level inference for single D‑amino acid substitutions) [REFS‑1] |
| Conditions | Class‑level data from engineered peptide stability studies; direct head‑to‑head data for this specific compound pair not located in primary literature |
Why This Matters
For procurement decisions in therapeutic peptide and ADC development, the D‑enantiomer offers a documented pathway to improved pharmacokinetics that the L‑enantiomer cannot provide, justifying the selection of CAS 1858224‑18‑6 over CAS 763139‑35‑1.
- [1] PMC. Rational engineering of an antimalarial peptide with enhanced proteolytic stability and preserved parasite invasion inhibitory activity. PMC, 2024. D‑amino acid substitutions increase plasma stability ≥3‑fold. View Source
- [2] BOC Sciences. N3‑D‑Orn(Boc)‑OH (CHA) – ADC Linker Intermediate. 'Incorporation of D‑ornithine into peptides enhances their resistance to proteolytic cleavage, extending their half‑life and improving bioavailability.' View Source
